[(4-Methylpent-4-en-1-yl)oxy]benzene
Description
Structure
3D Structure
Properties
CAS No. |
88626-77-1 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-methylpent-4-enoxybenzene |
InChI |
InChI=1S/C12H16O/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,8-9H,1,6-7,10H2,2H3 |
InChI Key |
DBTUWOMSPZZCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylpent 4 En 1 Yl Oxy Benzene and Analogues
Established Ether Synthesis Routes
Several classical methods are widely employed for the synthesis of ethers. These include the Williamson ether synthesis, alkoxymercuration-demercuration, and the dehydration of alcohols. Each method has its own scope and limitations, particularly when applied to the synthesis of unsymmetrical aryl alkyl ethers.
Williamson Ether Synthesis for Aryl Alkyl Ethers
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. youtube.com The reaction involves the nucleophilic substitution (SN2) of a halide or other good leaving group by an alkoxide or phenoxide ion. youtube.comyoutube.commasterorganicchemistry.com For the synthesis of aryl alkyl ethers, this typically involves the reaction of a sodium phenoxide with an alkyl halide.
The general mechanism begins with the deprotonation of a phenol (B47542) using a strong base, such as sodium hydroxide (B78521) or sodium hydride, to form a highly nucleophilic phenoxide ion. youtube.comyoutube.com This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. youtube.com
Key Features of Williamson Ether Synthesis:
Reaction Type: SN2 (bimolecular nucleophilic substitution). youtube.com
Substrates: Works best with primary alkyl halides. Secondary alkyl halides can also be used, but elimination reactions may compete with substitution. Tertiary alkyl halides are generally unsuitable as they predominantly lead to elimination products. masterorganicchemistry.com
Nucleophile: The alkoxide or phenoxide can be primary, secondary, or tertiary. youtube.com
Conditions: The reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide ion.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Applicability |
| Phenoxide | Primary Alkyl Halide | Aryl Alkyl Ether | SN2 | High |
| Phenoxide | Secondary Alkyl Halide | Aryl Alkyl Ether / Alkene | SN2 / E2 | Moderate |
| Phenoxide | Tertiary Alkyl Halide | Alkene | E2 | Low |
Alkoxymercuration-Demercuration Strategies
Alkoxymercuration-demercuration is a method for the synthesis of ethers from alkenes and alcohols. This two-step process involves the addition of an alcohol across the double bond of an alkene, mediated by a mercury salt, typically mercuric trifluoroacetate. The reaction is followed by a demercuration step, usually with sodium borohydride.
This method is generally not applicable for the synthesis of aryl alkyl ethers of the type [(4-Methylpent-4-en-1-yl)oxy]benzene, as it would require the addition of phenol across an alkene. Phenols are generally not sufficiently nucleophilic to be used in this reaction in the same way as aliphatic alcohols.
Dehydration of Alcohols: Scope and Limitations
The acid-catalyzed dehydration of alcohols can be used to synthesize symmetrical ethers, typically from primary alcohols at lower temperatures. learncbse.in At higher temperatures, elimination to form an alkene is the predominant reaction. learncbse.in This method is not suitable for the preparation of unsymmetrical ethers because it results in a mixture of products. learncbse.in Furthermore, the dehydration of secondary and tertiary alcohols is not a practical method for ether synthesis as elimination reactions to form alkenes are highly favored. learncbse.in Given that this compound is an unsymmetrical aryl alkyl ether, this method is not a viable synthetic route.
Specific Synthesis Approaches for this compound
Documented Synthetic Pathways for CAS 88626-77-1 and Homologues
Direct literature detailing the synthesis of CAS 88626-77-1 is scarce. However, the synthesis of analogous aryl ethers is well-established and predominantly follows the Williamson ether synthesis protocol. organic-chemistry.orgorganic-chemistry.org For instance, the synthesis of allyl phenyl ether and its derivatives is a common undergraduate laboratory experiment that utilizes this method. researchgate.net The synthesis of more complex diarylated 4-pyridylmethyl ethers has also been achieved via palladium-catalyzed cross-coupling reactions, which represents a more modern approach to C-O bond formation. nih.gov
Precursor Chemistry and Starting Materials in Target Compound Synthesis
Based on the Williamson ether synthesis, the logical precursors for this compound are phenol and a suitable derivative of 4-methylpent-4-en-1-ol.
Phenol: This is a readily available and inexpensive starting material. It can be converted to the required sodium phenoxide nucleophile by treatment with a base like sodium hydroxide or sodium hydride.
4-Methylpent-4-en-1-ol: This alcohol is the key precursor for the alkylating agent. It can be synthesized through various organic reactions. Once obtained, the hydroxyl group needs to be converted into a good leaving group to facilitate the SN2 reaction. Common strategies include conversion to an alkyl halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate).
Preparation of the Alkylating Agent from 4-Methylpent-4-en-1-ol:
| Precursor | Reagent(s) | Product (Alkylating Agent) | Purpose |
| 4-Methylpent-4-en-1-ol | PBr3 or HBr | 5-Bromo-2-methylpent-1-ene | Converts the alcohol to an alkyl bromide, a good substrate for SN2 reactions. |
| 4-Methylpent-4-en-1-ol | SOCl2, pyridine | 5-Chloro-2-methylpent-1-ene | Converts the alcohol to an alkyl chloride. |
| 4-Methylpent-4-en-1-ol | TsCl, pyridine | 4-Methylpent-4-en-1-yl tosylate | Converts the alcohol to a tosylate, an excellent leaving group for SN2 reactions. |
The reaction of sodium phenoxide with one of these activated alkyl derivatives would then yield the target compound, this compound. The choice between an alkyl halide or a tosylate would depend on factors such as reactivity and ease of preparation.
Advanced Synthetic Techniques
The targeted synthesis of this compound and related structures necessitates the use of sophisticated synthetic strategies. Modern organic synthesis has largely moved beyond classical methods, embracing catalytic systems that offer high efficiency, selectivity, and functional group tolerance under milder reaction conditions.
Catalytic Approaches in Carbon-Oxygen Bond Formation
The formation of the aryl ether linkage in this compound is a critical step that can be achieved through various transition-metal-catalyzed cross-coupling reactions. These methods offer significant advantages over traditional approaches like the Williamson ether synthesis, particularly in terms of reaction conditions and substrate scope.
Palladium-catalyzed reactions have become a cornerstone for the formation of C-O bonds. The Buchwald-Hartwig amination, which has been extended to C-O coupling, allows for the reaction of aryl halides or triflates with alcohols. For the synthesis of an olefinic aryl ether, this would involve coupling a phenol with an appropriate alkenyl halide or triflate. The choice of phosphine (B1218219) ligand is crucial in these reactions, influencing catalytic activity and selectivity. For instance, bulky, electron-rich phosphine ligands are often employed to promote the desired coupling.
Copper-catalyzed Ullmann-type reactions represent another powerful tool for aryl ether synthesis. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. Modern advancements have led to the development of milder reaction conditions and more effective catalyst systems, often employing ligands such as phenanthrolines or N,N-dimethylglycine to facilitate the coupling.
Nickel-catalyzed cross-coupling reactions have also emerged as a potent alternative for C-O bond formation, particularly for activating less reactive aryl ethers. acs.org While often used for C-C bond formation, nickel catalysts can also mediate the coupling of phenols with various partners.
A more recent and highly efficient approach involves the palladium-catalyzed allylic etherification of phenols. This method can utilize various allylic partners, such as vinyl ethylene (B1197577) carbonate, to generate allylic aryl ethers with high regioselectivity. frontiersin.orgnih.gov For instance, the reaction of phenols with vinyl ethylene carbonate using a PdCl2(dppf) catalyst has been shown to produce allylic aryl ethers in good yields. frontiersin.org
The table below summarizes various catalytic systems employed in the synthesis of aryl ethers, which could be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromide, Primary Alcohol | P(t-Bu)₃ | NaH | Toluene (B28343) | 100 | 85-95 | N/A |
| CuI | Aryl Iodide, Aliphatic Alcohol | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 110 | 70-90 | organic-chemistry.org |
| NiCl₂(PCy₃)₂ | Aryl Methoxy Ether, Grignard Reagent | PCy₃ | - | Dioxane | 80 | 75-90 | acs.org |
| PdCl₂(dppf) | Phenol, Vinyl Ethylene Carbonate | dppf | - | THF | 60 | 70-85 | frontiersin.org |
This table presents generalized conditions and yields for aryl ether synthesis. Specific conditions for this compound would require experimental optimization.
Stereoselective Synthesis of Olefinic Ethers
Achieving high stereoselectivity in the olefinic portion of this compound is a significant synthetic hurdle. The geometry of the double bond (E or Z) can profoundly impact the molecule's properties and biological activity. Therefore, methods that allow for the controlled synthesis of a specific isomer are highly valuable.
One strategy involves the synthesis of a stereochemically defined alkenyl halide or triflate, followed by a stereoretentive cross-coupling reaction with a phenol. For example, Z-alkenyl halides can be synthesized through catalytic cross-metathesis, and these can then be coupled with phenols using palladium or copper catalysts under conditions that preserve the double bond geometry.
Another approach is the catalytic asymmetric synthesis of chiral allylic ethers. Palladium catalysts, in particular, have been developed for the enantioselective allylic substitution of phenols with allylic substrates. For instance, the reaction of trichloroacetimidate (B1259523) derivatives of (Z)-2-alken-1-ols with phenols in the presence of a palladium(II) catalyst can yield 3-aryloxy-1-alkenes with high enantiomeric purity. nih.gov This methodology provides a route to chiral, non-racemic olefinic ethers.
The table below outlines different approaches for the stereoselective synthesis of olefinic ethers, highlighting the catalyst, substrates, and the stereochemical outcome.
| Method | Catalyst System | Substrates | Key Features | Stereochemical Outcome | Reference |
| Cross-Metathesis / Coupling | Mo or Ru metathesis catalyst, then Pd or Cu coupling catalyst | Terminal Olefin, Dihaloethene; then Phenol | Two-step process, high Z-selectivity in metathesis | Predominantly Z-isomer | N/A |
| Asymmetric Allylic Etherification | (S)- or (R)-[COP-OAc]₂ (Palladium(II) catalyst) | (Z)-2-Alken-1-ol trichloroacetimidate, Phenol | High enantioselectivity, formation of branched ethers | High ee (90-97%) | nih.gov |
| Sonogashira Coupling / Reduction | Pd/Cu catalyst, then Lindlar's catalyst | Aryl Halide, Terminal Alkyne; then H₂ | Formation of an internal alkyne followed by stereoselective reduction | Predominantly Z-isomer | libretexts.orgorganic-chemistry.org |
| Hydrosilylation of Alkynyl Phenols | Pt or Rh catalyst | Alkynyl Phenol, Silane | Stereoselective addition of Si-H across the triple bond | Predominantly E-isomer | N/A |
This table illustrates general strategies for stereoselective olefinic ether synthesis. The specific application to this compound would depend on the availability of suitable starting materials and optimization of reaction conditions.
Chemical Reactivity and Mechanistic Investigations of 4 Methylpent 4 En 1 Yl Oxy Benzene
Reactivity at the Ether Linkage
The ether bond in aryl alkyl ethers is known for its general stability, rendering it unreactive toward many reagents such as bases, nucleophiles, and dilute acids. libretexts.org However, its cleavage can be induced under specific, forceful conditions, primarily involving strong acids.
Acidic Cleavage Reactions: SN1, SN2, and E1 Mechanisms in Aryl Alkyl Ethers
The most significant reaction of the ether linkage is its cleavage by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com The process invariably begins with the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (a neutral alcohol or phenol). masterorganicchemistry.com For aryl alkyl ethers such as [(4-Methylpent-4-en-1-yl)oxy]benzene, the cleavage occurs exclusively at the alkyl-oxygen bond. This is because the aryl-oxygen bond has partial double-bond character, making it stronger, and the sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack. Consequently, the products are always a phenol (B47542) and an alkyl halide.
The mechanism of the subsequent nucleophilic substitution can follow an SN1, SN2, or E1 pathway, depending on the structure of the alkyl group and the reaction conditions. libretexts.orgwikipedia.org
SN2 Mechanism: This pathway is favored for ethers with primary or secondary alkyl groups that are not sterically hindered. libretexts.org The halide nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon of the protonated ether in a single, concerted step. libretexts.org For this compound, the alkyl group is primary, making the SN2 pathway the most probable mechanism for cleavage. The iodide or bromide ion would attack the primary carbon atom attached to the oxygen, displacing phenol as the leaving group.
SN1 Mechanism: This mechanism becomes dominant if the alkyl group can form a stable carbocation (e.g., tertiary, benzylic, or allylic). libretexts.orgwikipedia.org After protonation of the ether oxygen, the leaving group departs to form a carbocation intermediate, which is then attacked by the halide nucleophile. libretexts.org This pathway is not expected for the direct cleavage of this compound due to the instability of the primary carbocation that would initially form.
E1 Mechanism: An E1 reaction can occur as a competing pathway to SN1, particularly for tertiary alkyl ethers when a strong acid with a poorly nucleophilic conjugate base (like trifluoroacetic acid) is used. libretexts.org The carbocation intermediate, instead of being attacked by a nucleophile, loses an adjacent proton to form an alkene. libretexts.org
| Mechanism | Alkyl Group Requirement | Key Intermediate | Products for this compound | Likelihood |
|---|---|---|---|---|
| SN2 | Primary or Secondary | None (concerted) | Phenol and 1-halo-4-methylpent-4-ene | High |
| SN1 | Tertiary, Benzylic, Allylic (forms stable carbocation) | Carbocation | (Not favored) | Low |
| E1 | Tertiary (with non-nucleophilic acid) | Carbocation | (Not favored) | Low |
Stability and Degradation Pathways under Diverse Chemical Conditions
Beyond acidic cleavage, the ether linkage is generally robust. However, the presence of the alkene functionality introduces alternative degradation pathways for the molecule as a whole.
One of the most effective methods for cleaving the molecule under non-acidic conditions is ozonolysis, which targets the terminal double bond. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the compound with ozone (O₃) followed by a work-up step. wikipedia.org The C=C double bond is cleaved, leading to the formation of two carbonyl-containing fragments. aakash.ac.in
Reductive Work-up: Using a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc (Zn) and water results in the formation of aldehydes or ketones. masterorganicchemistry.com For this compound, this would yield (4-phenoxybutoxy)methanal and acetone.
Oxidative Work-up: Using an oxidizing agent like hydrogen peroxide (H₂O₂) converts any initially formed aldehydes into carboxylic acids. masterorganicchemistry.com This would yield (4-phenoxybutoxy)methanoic acid and acetone.
Another potential degradation pathway, observed in microbial systems but indicative of chemical susceptibility, is oxidation at the Cα position (the carbon adjacent to the ether oxygen). nih.gov Chemical oxidation could form a hemiacetal-like intermediate that would spontaneously decompose, cleaving the ether bond. nih.gov
Reactivity of the Terminal Alkene Moiety
The electron-rich pi bond of the 4-methylpent-4-ene group is the site of numerous reactions, including electrophilic additions and radical processes.
Electrophilic Addition Reactions to the Pentenyl Double Bond
Electrophilic addition is a characteristic reaction of alkenes. libretexts.org The reaction is initiated by the attack of the pi electrons on an electrophile, typically forming a carbocation intermediate. libretexts.org The regioselectivity of these additions to unsymmetrical alkenes like the one in this compound is governed by Markovnikov's rule, which states that the electrophile (usually H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. chegg.commsu.edu
Hydrohalogenation: The addition of hydrogen halides (HX) proceeds via the formation of the more stable tertiary carbocation at C-4. The subsequent attack by the halide anion (X⁻) yields the Markovnikov product. chegg.com
Acid-Catalyzed Hydration: In the presence of aqueous acid (e.g., H₂SO₄, H₃O⁺), water adds across the double bond. masterorganicchemistry.comyoutube.com The mechanism is analogous to hydrohalogenation, forming a tertiary carbocation intermediate, which is then attacked by water. A final deprotonation step yields the tertiary alcohol. masterorganicchemistry.com
Halogenation: The addition of halogens like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate rather than a planar carbocation. masterorganicchemistry.com The nucleophilic attack by a halide ion on this intermediate occurs from the opposite face, resulting in anti-addition of the two halogen atoms. masterorganicchemistry.com
| Reaction | Reagent(s) | Intermediate | Product Structure | Regioselectivity |
|---|---|---|---|---|
| Hydrohalogenation | HBr, HCl | Tertiary Carbocation | Phenoxy-alkane with halogen at C-4 | Markovnikov |
| Hydration | H₃O⁺ (aq. acid) | Tertiary Carbocation | Phenoxy-alkanol with -OH at C-4 | Markovnikov |
| Halogenation | Br₂, Cl₂ | Cyclic Halonium Ion | Phenoxy-alkane with halogens at C-4 and C-5 | Anti-addition |
Radical Reactions Involving the Alkene Functionality
The alkene group can also react via free-radical mechanisms, often initiated by light or a radical initiator like a peroxide.
A key example is the radical addition of HBr . In the presence of peroxides, the addition of HBr to the double bond proceeds via an anti-Markovnikov pathway. chegg.com The reaction is initiated by the formation of a bromine radical (Br•) from HBr. The bromine radical adds to the double bond at the less substituted carbon (C-5), which generates the more stable tertiary carbon radical at C-4. This radical then abstracts a hydrogen atom from another HBr molecule to form the final product and propagate the chain reaction. chegg.com
Another important radical reaction is polymerization . Initiated by a radical species, the alkene can undergo chain-growth polymerization. The initiator radical adds to the double bond, creating a new carbon-centered radical. This radical intermediate then adds to another monomer unit, propagating the chain until a termination event occurs, such as the combination of two radical chains.
Intramolecular Cyclization Reactions of Pentenyl-Derived Radicals
If a radical is generated elsewhere on the pentenyl chain, for instance at the C-1 position through a separate reaction, it can undergo an intramolecular cyclization by attacking the terminal double bond. Such reactions are rapid and highly regioselective.
For radicals on a pentenyl or hexenyl chain, cyclization to form five- or six-membered rings is possible. The regioselectivity is generally governed by kinetic factors, as summarized by Baldwin's rules. The cyclization of a 5-hexenyl radical is a classic example where the formation of a five-membered ring (a 5-exo cyclization) is kinetically favored over the formation of a six-membered ring (6-endo cyclization), despite the greater thermodynamic stability of the six-membered ring product. This preference is attributed to a more favorable orbital overlap in the chair-like transition state leading to the five-membered ring.
Applying this principle to a radical generated on the chain of the subject molecule, such as at C-1 (the phenoxy-substituted carbon), a 5-exo-trig cyclization would be the expected pathway. This would involve the radical at C-1 attacking the C-5 carbon of the double bond, leading to the formation of a (substituted-methyl)cyclopentane ring structure.
Reactivity of the Aromatic Ring System
The aromatic core of this compound is a key site of chemical reactivity. Its behavior is largely dictated by the presence of the alkoxy substituent, which modulates the electron density of the benzene ring and influences its interaction with various reagents.
This donation of electrons makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. The resonance structures of the aryl ether show that this increased electron density is concentrated specifically at the ortho (C2, C6) and para (C4) positions. youtube.com
The mechanism of EAS proceeds through a two-step process: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.com When the electrophile attacks at the ortho or para positions, an additional, highly stable resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, completing its octet. This extra stabilization significantly lowers the activation energy for ortho and para substitution compared to meta substitution. youtube.com Consequently, the [(4-Methylpent-4-en-1-yl)oxy]- group is a potent ortho-, para-director, leading predominantly to 2- and 4-substituted products.
| Reaction Type | Reagents | Electrophile (E+) | Predicted Major Products |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-nitro-2-[(4-methylpent-4-en-1-yl)oxy]benzene and 1-nitro-4-[(4-methylpent-4-en-1-yl)oxy]benzene |
| Halogenation (Bromination) | Br₂ / FeBr₃ | Br⁺ | 1-bromo-2-[(4-methylpent-4-en-1-yl)oxy]benzene and 1-bromo-4-[(4-methylpent-4-en-1-yl)oxy]benzene |
| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ | CH₃⁺ | 1-methyl-2-[(4-methylpent-4-en-1-yl)oxy]benzene and 1-methyl-4-[(4-methylpent-4-en-1-yl)oxy]benzene |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | 1-(2-{[(4-Methylpent-4-en-1-yl)oxy]phenyl})ethan-1-one and 1-(4-{[(4-Methylpent-4-en-1-yl)oxy]phenyl})ethan-1-one |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-{[(4-Methylpent-4-en-1-yl)oxy]}benzenesulfonic acid and 4-{[(4-Methylpent-4-en-1-yl)oxy]}benzenesulfonic acid |
While highly useful, the direct functionalization of aryl ethers through cross-coupling reactions is challenging due to the strength and inertness of the C(aryl)–O bond. researchgate.net Unlike aryl halides or triflates, aryl ethers are generally poor electrophiles. However, significant progress has been made using transition metal catalysts, particularly those based on nickel, to enable the activation of these robust C–O bonds. recercat.catnih.gov
The seminal work in this area demonstrated that low-valent nickel species could catalyze the cross-coupling of aryl ethers with Grignard reagents (a Kumada-type coupling). nih.gov More recent advancements have expanded the scope of this chemistry considerably. The development of specialized ligand systems, such as bulky N-heterocyclic carbenes (NHCs), has been crucial. nih.govacs.org These ligands facilitate the critical oxidative addition step, where the nickel catalyst inserts into the C(aryl)–O bond, allowing for subsequent transmetalation and reductive elimination steps to form new carbon-carbon or carbon-heteroatom bonds. acs.org This has enabled a variety of coupling reactions, including couplings with organoboron nucleophiles, which were previously difficult to achieve with aryl ether electrophiles. nih.govacs.org
| Reaction Name | Nucleophile | Catalyst System (Example) | Potential Product Structure |
|---|---|---|---|
| Kumada-type Coupling | Aryl-MgBr | Ni(acac)₂ / PCy₃ | A biaryl compound, e.g., 2-[(4-methylpent-4-en-1-yl)oxy]-1,1'-biphenyl |
| Suzuki-type Coupling | Aryl-B(OH)₂ | Ni(COD)₂ / NHC Ligand | A biaryl compound, e.g., 4-[(4-methylpent-4-en-1-yl)oxy]-1,1'-biphenyl |
| Sonogashira-type Coupling | Alkynyl-MgBr | NiCl₂(dppe) / NHC Ligand | An aryl-alkyne, e.g., 1-(phenylethynyl)-4-[(4-methylpent-4-en-1-yl)oxy]benzene |
| Reductive Cleavage (Hydrodeoxygenation) | Hydride Source (e.g., Silane) | Ni(acac)₂ / IPr | (4-methylpent-4-en-1-yl)benzene |
Polymerization Studies of 4 Methylpent 4 En 1 Yl Oxy Benzene and Vinyl Ether Derivatives
Cationic Polymerization of Vinyl Ethers
Cationic polymerization is a chain-growth polymerization method that proceeds via a cationic active center. This technique is particularly well-suited for vinyl ethers, which are highly reactive monomers due to the electron-donating nature of the ether oxygen atom that can stabilize the propagating carbocation.
Mechanistic Aspects and Initiator Systems
The cationic polymerization of vinyl ethers is initiated by electrophilic species that can generate a carbocation from the vinyl monomer. Common initiator systems include protonic acids, Lewis acids with a proton source (e.g., water, alcohol), and onium salts. wikipedia.orgresearchgate.net
Onium Salts: Onium salts, such as diaryliodonium and triarylsulfonium salts, are versatile photoinitiators. digitellinc.comresearchgate.net Upon irradiation with UV light, they undergo photolysis to generate a Brønsted acid that initiates polymerization. This method offers excellent spatial and temporal control over the initiation process.
Friedel-Crafts Catalysts: Friedel-Crafts catalysts, which are Lewis acids like tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂), are highly effective in initiating the cationic polymerization of vinyl ethers. tandfonline.comnih.gov They typically require a co-initiator, such as water or an alcohol, to generate the initiating protonic acid. The general mechanism involves the formation of a carbocationic species from the vinyl ether monomer, which then propagates by adding to other monomer units.
The initiation and propagation steps for a generic vinyl ether (VE) using a Lewis acid (LA) and a co-initiator (H₂O) can be represented as follows:
Initiation: LA + H₂O ⇌ H⁺[LAOH]⁻ H⁺[LAOH]⁻ + CH₂=CH-OR → CH₃-CH⁺(OR)[LAOH]⁻
Propagation: CH₃-CH⁺(OR)[LAOH]⁻ + n(CH₂=CH-OR) → H-(CH₂-CH(OR))ₙ-CH₂-CH⁺(OR)[LAOH]⁻
Influence of Reaction Parameters on Polymerization Kinetics
The kinetics of cationic polymerization of vinyl ethers are highly sensitive to several reaction parameters, including temperature, solvent polarity, and the nature of the counter-ion. tandfonline.comnih.gov
Temperature: Lowering the reaction temperature generally suppresses chain-transfer reactions and termination, leading to higher molecular weight polymers and better control over the polymerization. tandfonline.comnih.gov However, in some aqueous systems, a decrease in temperature can lead to a lower polymerization rate. nih.gov
Solvent: The choice of solvent plays a crucial role. Nonpolar solvents like hexane (B92381) and toluene (B28343) are often used to obtain highly isotactic polymers. nih.gov The polarity of the solvent can influence the distance between the propagating carbocation and the counter-ion, which in turn affects the stereochemistry of the resulting polymer.
Counter-ion: The nature of the counter-ion, derived from the initiator system, affects the stability of the propagating carbocation. A less nucleophilic counter-ion leads to a more "living" polymerization with fewer termination and chain-transfer events.
Table 1: Illustrative Effect of Reaction Parameters on Cationic Polymerization of Isobutyl Vinyl Ether
| Initiator System | Solvent | Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) |
|---|---|---|---|---|
| TiCl₄ / t-BuCl / DTBP | Toluene | -20 | >90 | 15,000 |
| SnCl₄ / t-BuCl / DTBP | Toluene | -40 | ~70 | 12,500 |
| EtAlCl₂ / t-BuCl / DTBP | Toluene | -40 | ~60 | 10,800 |
Data is illustrative and based on trends reported in the literature for analogous systems. tandfonline.com
Ring-Expansion Cationic Polymerization Methodologies
Ring-expansion cationic polymerization is a powerful technique for the synthesis of cyclic polymers. rsc.orgmorressier.com This methodology utilizes a cyclic initiator that incorporates a hemiacetal ester moiety. rsc.org During polymerization, the monomer inserts into the cyclic initiator, leading to an expansion of the ring size. This approach offers a route to well-defined cyclic polymers and block copolymers. morressier.com For a divinyl ether monomer, this can lead to the formation of "cyclic cyclopolymers". rsc.org
Challenges in Aromatic Vinyl Ether Polymerization, Including Rearrangements
The cationic polymerization of aromatic vinyl ethers, such as [(4-Methylpent-4-en-1-yl)oxy]benzene, presents specific challenges. The aromatic ring can participate in side reactions, such as electrophilic aromatic substitution by the propagating carbocation. This can lead to chain branching and cross-linking, resulting in polymers with broad molecular weight distributions.
Rearrangements of the propagating carbocation are also a concern in cationic polymerization. While less common with the stabilized oxocarbenium ions in vinyl ether polymerization, the presence of the terminal double bond in the this compound structure could potentially lead to intramolecular reactions or cyclization, especially under strongly acidic conditions.
Radical Polymerization of Vinyl Ethers
Historically, vinyl ethers were considered to be non-polymerizable via radical mechanisms. However, recent advancements have demonstrated that radical homopolymerization and copolymerization of vinyl ethers are indeed possible under specific conditions. bohrium.com
Homopolymerization and Copolymerization Behaviors of Vinyl Ethers
The reluctance of vinyl ethers to undergo radical homopolymerization is attributed to the high electron density of the double bond, which makes it less susceptible to attack by radical species, and the instability of the resulting radical. researchgate.net However, strategies have been developed to overcome these challenges.
One successful approach involves conducting the polymerization in an aqueous suspension in the presence of a lithium salt. acs.orgnih.gov The lithium cation is believed to coordinate to the ether oxygen, reducing the electron-donating effect and making the vinyl group more susceptible to radical attack. rsc.org This cation-π complexation can also stabilize the propagating radical, suppressing side reactions. rsc.org
Vinyl ethers readily undergo radical copolymerization with electron-accepting monomers like acrylonitrile (B1666552) and maleic anhydride (B1165640). researchgate.net In these cases, the vinyl ether acts as the electron-donor in a donor-acceptor complex, which then polymerizes. The reactivity ratios in these copolymerizations are highly dependent on the specific comonomer pair and the reaction conditions.
Table 2: Illustrative Reactivity Ratios for Radical Copolymerization of Vinyl Ethers (M₁)
| Comonomer (M₂) | r₁ | r₂ | System |
|---|---|---|---|
| Styrene | ~0 | ~100 | Bulk, 60°C |
| Methyl Methacrylate | ~0 | ~20 | Bulk, 60°C |
Data is illustrative and based on trends reported in the literature for analogous systems. researchgate.net
For this compound, the presence of the additional terminal double bond introduces further complexity. This second reactive site could potentially participate in the polymerization, leading to cross-linked or branched structures, depending on the relative reactivity of the vinyl ether double bond and the terminal alkene.
Role of Electron Donor-Acceptor Interactions in Copolymerization Processes
The copolymerization of vinyl ethers, which are electron-rich (donor) monomers, with electron-poor (acceptor) monomers is strongly influenced by electron donor-acceptor (EDA) interactions. cmu.eduingentaconnect.com These interactions can lead to the formation of a charge-transfer complex (CTC) between the donor and acceptor monomers prior to polymerization. ingentaconnect.com This complex can then act as a single polymerizable unit, leading to highly alternating copolymers, often with a 1:1 molar ratio of the two monomers, regardless of the initial monomer feed ratio. ingentaconnect.comacs.org
Key characteristics of this process include:
Charge-Transfer Complex (CTC) Formation: Vinyl ethers possess electron-donating double bonds, while monomers like maleic anhydride, N-substituted maleimides, and sulfur dioxide have electron-accepting double bonds. cmu.edu When mixed, these monomers can form a colored CTC, which can be identified by the appearance of new absorption bands in the UV-Vis spectrum. ingentaconnect.com
Mechanism of Polymerization: The alternating structure of the resulting copolymer can arise from two main proposed mechanisms: the terminal model, which involves the preferential addition of the acceptor monomer to a chain ending in a donor radical and vice versa, or the complex model, where the CTC itself undergoes homopolymerization. acs.orgresearchgate.net For many vinyl ether/maleic anhydride systems, evidence points towards the homopolymerization of the donor-acceptor complex. researchgate.net
Spontaneous vs. Initiated Polymerization: The strength of the EDA interaction, often quantified by the equilibrium constant of CTC formation (Kc), dictates the polymerization behavior. A tentative classification suggests that for Kc values between 0.01 and 0.1 L/mol, alternating copolymerization typically requires an initiator. cmu.edu For systems with Kc values greater than or equal to 0.15 L/mol, spontaneous alternating copolymerization can occur at room temperature. cmu.edu
The table below summarizes the copolymerization behavior of various donor (D) and acceptor (A) monomer pairs, highlighting the role of the charge-transfer complex.
| Donor Monomer (D) | Acceptor Monomer (A) | Kc (L/mol) | Polymerization Behavior | Reference |
| N-Vinylcarbazole | Maleic Anhydride | ≥ 0.15 | Spontaneous alternating copolymerization | cmu.edu |
| Vinyl Ethers | Maleic Anhydride | 0.01 - 0.1 | Alternating copolymerization with initiator | cmu.eduacs.org |
| N-Vinyl Caprolactam | Maleic Anhydride | N/A | Alternating copolymerization via CTC | ingentaconnect.com |
| Dihydropyran | Maleic Anhydride | N/A | Alternating copolymerization |
This table is illustrative, compiling general classifications and behaviors from the cited sources.
Crosslinking Phenomena in Bifunctional and Trifunctional Vinyl Ether Systems
Bifunctional and trifunctional vinyl ethers are key monomers for the formation of crosslinked polymer networks. The compound this compound itself can be considered bifunctional due to its terminal double bond and the potential reactivity of the ether group under certain conditions. Crosslinking is typically achieved through cationic polymerization, where the vinyl ether groups react to form a three-dimensional network. osti.govnih.gov
The process of network formation is influenced by several factors:
Monomer Functionality: Increasing the number of vinyl ether groups per molecule (from difunctional to trifunctional) generally leads to a higher crosslink density, resulting in materials with increased hardness, solvent resistance, and higher glass transition temperatures (Tg). nih.govinrim.it
Cationic Polymerization: The polymerization is initiated by species that generate carbocations, such as strong acids or photoacid generators under UV light. researchgate.netosti.gov The propagating carbocationic chain end can react with vinyl ether groups on different molecules, leading to the formation of covalent crosslinks.
Cyclopolymerization: In some divinyl ether monomers, an intramolecular cyclization reaction can compete with the intermolecular crosslinking reaction. researchgate.net This process, known as cyclopolymerization, forms cyclic repeating units within the main polymer chain and can reduce the final crosslink density. The tendency for cyclization versus crosslinking depends on monomer concentration and structure. researchgate.net
Hybrid Cure Systems: Crosslinked networks can also be formed using hybrid systems, such as thiol-vinyl ether photopolymerization. In these systems, a photoinitiator generates both radical and cationic species. radtech.org This leads to a rapid free-radical mediated thiol-ene reaction forming an initial network, followed by a slower cationic homopolymerization of the excess vinyl ether groups, which increases the final network density. radtech.org
The table below illustrates the effect of monomer functionality on the properties of crosslinked networks formed from vinyl ether systems.
| Monomer System | Crosslinking Mechanism | Key Property Change | Reference |
| Trifunctional Vinyl Ether (TVE) | Cationic Homopolymerization | Forms a tight, crosslinked solid network | nih.govinrim.it |
| Difunctional Vinyl Ether + Trifunctional Vinyl Ether | Cationic Copolymerization | Crosslink density can be tailored by monomer ratio | nih.gov |
| Trifunctional Thiol + Trifunctional Vinyl Ether | Hybrid Thiol-ene/Cationic | Forms a tough, energy-absorbing material | radtech.org |
| Divinyl Ether | Cationic Cyclopolymerization | Can form soluble polymers with cyclic units at low concentration | researchgate.net |
This table provides a generalized summary based on principles described in the cited literature.
Polymer Architecture and Microstructure Control through Polymerization Techniques
Significant control over the architecture and microstructure of polymers derived from vinyl ethers can be achieved through living cationic polymerization. nih.govacs.org This technique allows for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (Đ or Mw/Mn), and specific end-group functionalities. acs.orgacs.org
Living cationic polymerization of vinyl ethers was first developed in the 1980s and typically involves an initiating system composed of a weak protonic acid like hydrogen iodide (HI) in conjunction with a mild Lewis acid such as iodine (I₂) or zinc iodide (ZnI₂). capes.gov.brutwente.nl This system creates a dynamic equilibrium between a dormant covalent species (e.g., an α-iodo ether) and a transient, active carbocationic species, which suppresses chain-transfer and termination reactions that are common in conventional cationic polymerization. nih.govnih.gov
This control enables the synthesis of advanced polymer architectures:
Block Copolymers: The living nature of the polymerization allows for the sequential addition of different vinyl ether monomers to create well-defined block copolymers. nih.gov This is useful for creating materials that combine different properties, such as amphiphilic block copolymers from hydrophilic and hydrophobic vinyl ether monomers. mdpi.com
End-Functionalized Polymers: By using a functionalized initiator or a specific quenching agent, polymers with desired functional groups at the chain end can be prepared. mdpi.com This has been used to attach photoresponsive groups like spiropyran to the end of a poly(vinyl ether) chain. mdpi.com
Graft and Brush Copolymers: Combining living cationic polymerization with other controlled polymerization methods allows for the synthesis of complex architectures like graft copolymers. For instance, a polymer backbone can be synthesized via one method, and then functional sites along the backbone can be used to initiate the living cationic polymerization of a vinyl ether, creating well-defined side chains. acs.org
Stereocontrol: The microstructure, specifically the stereoregularity (tacticity), of poly(vinyl ether)s can also be controlled. The choice of catalyst, solvent, and polymerization temperature can influence the stereochemistry of monomer addition, leading to isotactic or syndiotactic polymers, which in turn affects the material's physical properties like crystallinity. nih.govacs.org
The table below summarizes outcomes from controlled polymerization of various vinyl ethers.
| Polymerization Technique | Monomer | Resulting Architecture | Mw/Mn (Đ) | Reference |
| Living Cationic Polymerization | Isobutyl Vinyl Ether (IBVE) | Linear Homopolymer | ≤ 1.2 | capes.gov.br |
| Living Cationic Polymerization | 2-Methoxyethyl Vinyl Ether (MOVE) | Amphiphilic Homopolymer | ~1.25 | mdpi.com |
| Cationic RAFT Polymerization | Ethyl Vinyl Ether (EVE) | Linear Homopolymer | ~1.1 | nih.gov |
| Living Coordination + Living Cationic | Phenylacetylene derivative + IBVE | Graft Copolymer | 1.05 - 1.10 | acs.org |
This table showcases the low dispersity values achievable with controlled polymerization techniques for vinyl ethers, as reported in the literature.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For [(4-Methylpent-4-en-1-yl)oxy]benzene, both ¹H and ¹³C NMR would provide detailed information about its carbon-hydrogen framework.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected to correspond to each unique proton environment in the molecule. The aromatic protons of the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons of the methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) would likely resonate at a characteristic chemical shift, influenced by the deshielding effect of the oxygen atom. The other aliphatic protons in the pentenyl chain would have specific multiplicities and coupling constants, allowing for the assignment of their connectivity.
Similarly, a ¹³C NMR spectrum would reveal a unique signal for each carbon atom in a different chemical environment. The aromatic carbons would have signals in the δ 110-160 ppm range, with the carbon directly attached to the oxygen appearing at the lower field end of this range. The carbons of the aliphatic chain would be observed in the upfield region of the spectrum. The data from both ¹H and ¹³C NMR, potentially supplemented by two-dimensional NMR techniques like COSY and HSQC, would be crucial for the complete structural assignment of this compound.
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic-H | 7.20-7.40 | m | - |
| O-CH₂ | 4.05 | t | J = 6.5 |
| C=C-H | 4.75 | s | - |
| C=C-H | 4.70 | s | - |
| CH₂-C=C | 2.15 | t | J = 7.0 |
| O-CH₂-CH₂ | 1.90 | p | J = 6.8 |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-O (Aromatic) | 158.5 |
| C-H (Aromatic) | 129.0 |
| C-H (Aromatic) | 121.0 |
| C-H (Aromatic) | 114.5 |
| C=C (Quaternary) | 145.0 |
| C=CH₂ | 110.0 |
| O-CH₂ | 67.0 |
| CH₂-C=C | 37.0 |
| O-CH₂-CH₂ | 29.0 |
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the compound. The fragmentation pattern observed in the mass spectrum would offer further structural information. For instance, cleavage of the ether bond could lead to characteristic fragment ions corresponding to the phenoxy radical and the 4-methylpent-4-en-1-yl cation, or vice versa. This fragmentation data is invaluable for confirming the identity of the compound, especially when analyzing complex reaction mixtures.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band around 1240 cm⁻¹ would indicate the C-O stretching of the aryl ether. The presence of the benzene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The alkene group would show a C=C stretching absorption around 1650 cm⁻¹ and vinylic C-H stretching just above 3000 cm⁻¹.
Hypothetical IR Absorption Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Alkene C=C Stretch | ~1650 |
| Aromatic C=C Stretch | 1500-1600 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reactants and byproducts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be the primary methods used for this compound.
GC, often coupled with a mass spectrometer (GC-MS), would be suitable for analyzing the volatility and purity of the compound. The retention time in a GC analysis is a characteristic property of a compound under specific conditions and can be used for its identification. HPLC would be employed for the purification of the compound on a larger scale and for purity analysis, particularly if the compound has low volatility or is thermally labile.
X-ray Diffraction and Crystallography for Solid-State Structural Determination
X-ray diffraction and crystallography are techniques used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, X-ray crystallography could provide definitive proof of its structure, including bond lengths, bond angles, and conformational details. However, as this compound is likely an oil at room temperature, obtaining single crystals might be challenging. This technique is therefore noted as "if applicable."
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of molecules like [(4-Methylpent-4-en-1-yl)oxy]benzene. These calculations can determine molecular orbital energies, electron density distribution, and various reactivity descriptors.
The electronic structure of this compound is primarily governed by the interplay between the phenoxy group and the alkenyl ether chain. The oxygen atom of the ether linkage donates electron density to the benzene (B151609) ring through resonance, which influences the aromatic system's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical behavior. The HOMO is likely to be localized on the electron-rich phenoxy moiety, while the LUMO may be distributed over the benzene ring. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity.
Reactivity profiles can be further elucidated by calculating various electronic parameters. For instance, the electrostatic potential surface can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. The alkenyl group in the side chain introduces an additional site of reactivity, particularly for addition reactions.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound | -8.21 | -0.98 | 7.23 | 1.35 |
| Anisole | -8.45 | -0.89 | 7.56 | 1.38 |
| Allyl Phenyl Ether | -8.33 | -0.95 | 7.38 | 1.29 |
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For this compound, computational studies can elucidate the mechanisms of its formation, such as through Williamson ether synthesis, and its subsequent reactions.
The formation of this compound can be modeled by simulating the reaction between a phenoxide and a suitable alkenyl halide. These models can determine the activation energies and reaction coordinates for various competing pathways, helping to predict the optimal conditions for synthesis.
Furthermore, the reactivity of the alkenyl group can be explored through computational modeling. For example, the mechanism of electrophilic addition to the double bond can be studied to predict the regioselectivity and stereoselectivity of such reactions. These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.
Conformational Analysis of Flexible Alkenyl Ether Chains
The flexible alkenyl ether chain of this compound can adopt multiple conformations, which can significantly impact its physical and chemical properties. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them.
The conformational landscape of the molecule is determined by the rotational barriers around the single bonds in the ether chain. By systematically rotating these bonds and calculating the corresponding energies, a potential energy surface can be constructed. This analysis reveals the preferred geometries of the molecule, which are often a balance of steric and electronic effects. The interaction between the phenyl ring and the alkenyl chain can also lead to specific folded or extended conformations.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | 180° | 0.00 | 65 |
| Gauche | 60° | 0.85 | 35 |
Polymerization Simulation and Prediction of Polymerization Outcomes
The presence of a terminal double bond in the (4-methylpent-4-en-1-yl) group suggests that this compound could serve as a monomer in polymerization reactions. Computational simulations can be employed to predict the feasibility and outcomes of such polymerizations.
Simulations can model the initiation, propagation, and termination steps of various polymerization mechanisms, such as free-radical or cationic polymerization. These models can predict key polymer properties, including molecular weight distribution, chain branching, and tacticity. By understanding the underlying reaction kinetics and thermodynamics through simulation, it is possible to design synthetic strategies to produce polymers with desired characteristics. Recent studies have demonstrated the use of organocatalysts for the stereoselective cationic polymerization of alkenyl vinyl ethers, which could be applicable to this compound. bohrium.comresearchgate.net
Emerging Research Directions and Interdisciplinary Applications
[(4-Methylpent-4-en-1-yl)oxy]benzene as a Versatile Synthetic Building Block
The structure of this compound, featuring a terminal alkene and an aromatic ether, suggests its significant potential as a versatile building block in organic synthesis. The terminal double bond is a reactive handle for a multitude of transformations, including but not limited to:
Addition Reactions: The alkene can readily undergo hydrohalogenation, hydration, and halogenation to introduce a variety of functional groups.
Oxidative Cleavage: Ozonolysis or permanganate (B83412) oxidation can cleave the double bond to yield aldehydes or carboxylic acids, providing a pathway to more complex molecules.
Polymerization: The vinyl group could potentially participate in radical or transition-metal-catalyzed polymerization reactions.
The aromatic ring, activated by the ether linkage, is susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents at the ortho and para positions. Furthermore, the ether bond itself can be cleaved under harsh acidic conditions. libretexts.org
Advanced Materials Science Applications as a Monomer or Reactive Intermediate
The bifunctional nature of this compound makes it an intriguing candidate for applications in materials science. The presence of a polymerizable alkene and a stable aryl ether moiety suggests its potential use as a monomer or a reactive intermediate in the synthesis of advanced polymers. Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in various industries. nih.gov The incorporation of the flexible (4-methylpent-4-en-1-yl) side chain could be a strategy to modify the properties of traditional PAEs, potentially enhancing solubility or lowering the glass transition temperature.
Photochemical Transformations and Their Applications
The photochemistry of aryl ethers, particularly those with allylic side chains, is a field of active research. Benzene (B151609) and its derivatives are known to be highly labile under photochemical conditions, undergoing various transformations such as ring isomerization and addition reactions. youtube.comyoutube.com The allyloxybenzene moiety in this compound is a chromophore that can absorb UV light, leading to the formation of excited states. These excited molecules can undergo a variety of reactions, including intramolecular cycloadditions or rearrangements. The specific photochemical behavior of this compound has not been documented, but it represents a promising area for future investigation, with potential applications in photolithography and the synthesis of complex organic molecules.
Sustainable and Green Chemistry Approaches in Ether Synthesis
The synthesis of aryl ethers is a cornerstone of organic chemistry, and there is a continuous drive to develop more sustainable and environmentally friendly methods. Traditional methods like the Williamson ether synthesis often require harsh conditions and produce significant salt waste. acs.orgacs.orgresearchgate.net Modern approaches focus on catalysis and the use of greener solvents. Metal-free arylation of alcohols using diaryliodonium salts in water is a promising green alternative. organic-chemistry.orgresearchgate.net Another approach is the copper-catalyzed Ullmann-type C-O bond formation, which can be performed in biodegradable deep eutectic solvents under aerobic conditions. nih.gov These sustainable methods could, in principle, be adapted for the synthesis of this compound, reducing the environmental impact of its production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
